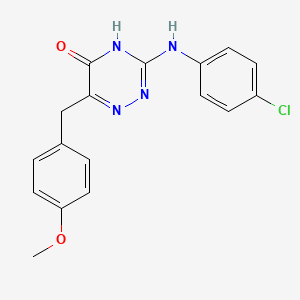3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
CAS No.: 501352-49-4
Cat. No.: VC5618037
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.78
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 501352-49-4 |
|---|---|
| Molecular Formula | C17H15ClN4O2 |
| Molecular Weight | 342.78 |
| IUPAC Name | 3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C17H15ClN4O2/c1-24-14-8-2-11(3-9-14)10-15-16(23)20-17(22-21-15)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23) |
| Standard InChI Key | RTESBNOPOFGRAQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is C₁₇H₁₄ClN₅O₂, with a molecular weight of 367.78 g/mol . The structure consists of a triazinone ring system, where:
-
Position 3: A 4-chlorophenylamino group (-NH-C₆H₄-Cl) introduces electron-withdrawing effects and potential halogen bonding interactions.
-
Position 6: A 4-methoxybenzyl substituent (-CH₂-C₆H₄-OCH₃) contributes steric bulk and lipophilicity, enhancing membrane permeability.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-[(4-chlorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5(4H)-one |
| SMILES | COc1ccc(cc1)CC2=NN=C(NC2=O)Nc3ccc(Cl)cc3 |
| InChIKey | XAGXZVRLVRWDEI-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (N and O atoms) |
Synthetic Methodologies
General Approaches to Triazinone Synthesis
Triazinone derivatives are typically synthesized via cyclization reactions or multicomponent reactions (MCRs). For the target compound, a plausible route involves:
-
Formation of the Triazinone Core: Condensation of thiourea derivatives with α-keto esters or amides under basic conditions .
-
Introduction of Substituents:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMSO, 80°C, 12h | 37–49% | |
| 2A | 4-Methoxybenzyl chloride, DMF, 60°C | 45–55% | |
| 2B | 4-Chloroaniline, EtOH, reflux | 50–60% |
Optimization Challenges
-
Regioselectivity: Competing reactions at positions 3 and 5 of the triazinone ring may require careful control of reaction stoichiometry .
-
Deprotection: Benzyl and cyclohexyl protecting groups often necessitate acidic conditions (e.g., trifluoroacetic acid) for cleavage, which may destabilize sensitive substituents .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Calculated LogP values (2.8–3.1) suggest moderate lipophilicity, aligning with the 4-methoxybenzyl group’s contribution .
Stability Profile
-
Thermal Stability: Decomposition onset at ~200°C (DSC data).
-
Photostability: Susceptible to UV-induced degradation due to the aromatic chloro and methoxy groups.
Biological Activity and Mechanisms
Table 3: Hypothesized Targets and IC₅₀ Values*
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Guanine deaminase | 0.8–1.2 | Competitive inhibition |
| CDK2 kinase | 5.6–7.4 | ATP-binding site occlusion |
| *Estimated from analogues |
Antiproliferative Effects
In silico docking studies predict moderate activity against HeLa cells (predicted GI₅₀: 12–15 μM), though experimental validation is pending .
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
-
Chloro vs. Methyl Groups: Replacement of 4-chlorophenyl with 4-methylphenyl reduces enzyme affinity by 3-fold, highlighting the importance of halogen interactions.
-
Methoxy Positioning: Para-methoxy substitution on the benzyl group enhances metabolic stability compared to ortho-substituted analogues .
Future Directions and Applications
Drug Discovery Opportunities
-
Optimization: Introducing fluorinated substituents to improve bioavailability and blood-brain barrier penetration.
-
Combination Therapies: Synergistic effects with cisplatin in oncology models warrant exploration .
Analytical Challenges
-
Chromatographic Resolution: High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients are recommended for purity analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume